
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide
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Overview
Description
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is an organic compound belonging to the class of benzothiepins This compound is characterized by a benzene ring fused to a thiepin ring, which is a seven-membered ring containing sulfur The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide typically involves the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative. The cyclization is often facilitated by the use of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced through an alkylation reaction using a methylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be achieved using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1
Biological Activity
7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide (commonly referred to as benzothiepin) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12O3S, with a molecular weight of approximately 224.27 g/mol. The compound features a benzothiepin core with a methyl group and a sulfone functional group, which contribute to its unique biological properties .
Biological Activities
1. Antimicrobial Properties
Research indicates that benzothiepin derivatives exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anticancer Activity
Benzothiepin has shown promise in cancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines such as B16F10 melanoma cells. The compound's mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival and proliferation .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of benzothiepin derivatives. These compounds have been found to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic processes, such as tyrosinase, which is critical for melanin production in skin cells. This property has implications for skin whitening agents and treatment of hyperpigmentation disorders .
- Antioxidant Activity : Benzothiepin exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage in cells. This activity is crucial for its neuroprotective effects .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzothiepin derivatives highlighted their efficacy against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments using B16F10 melanoma cells showed that treatment with benzothiepin resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Notable Properties |
---|---|---|
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Contains chlorine; different heterocyclic structure | Exhibits distinct biological activities |
7-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol | Dioxepin core instead of thiepin | Potential neuroprotective effects |
7-(4-Methylphenyl)-3,4-dihydro-1-benzothiepin-5(2H)-one | Incorporates a phenyl group | Enhanced lipophilicity affecting bioavailability |
This comparative analysis illustrates the uniqueness of benzothiepin derivatives in terms of their structural characteristics and biological activities.
Scientific Research Applications
Biological Activities
7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties, making it a candidate for further studies in the development of new antibiotics.
- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown its effectiveness against α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .
Synthetic Methods
Several synthetic routes have been developed for producing this compound:
- Starting Materials : The synthesis often begins with readily available benzothiepin derivatives.
- Reagents : Common reagents include sulfonyl chlorides and bases such as sodium carbonate or lithium hydride.
- Reaction Conditions : The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product.
Step | Description |
---|---|
1 | Reaction of benzothiepin with sulfonyl chloride in alkaline medium. |
2 | Further derivatization with bromoacetyl compounds to obtain target molecules. |
3 | Purification through crystallization or chromatography. |
Case Study 1: Antimicrobial Research
In a study examining the antimicrobial potential of various thiepin derivatives, this compound was evaluated against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
A series of experiments were conducted to assess the inhibition of α-glucosidase by this compound. The findings demonstrated that it could effectively lower glucose absorption in vitro, indicating its potential utility in managing postprandial blood sugar levels in diabetic patients .
Properties
IUPAC Name |
7-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWMWGFIXEKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.